molecular formula C11H11FN4O2S B1453673 N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide CAS No. 1040059-76-4

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

Cat. No.: B1453673
CAS No.: 1040059-76-4
M. Wt: 282.3 g/mol
InChI Key: VQLAVUVNBUABCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C11H11FN4O2S and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide primarily targets the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the electron transport chain, which is a component of cellular respiration in the mitochondria .

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity . This inhibition disrupts the electron transport chain, leading to a decrease in energy production in the form of ATP. This results in the death of the fungi, thereby protecting the plants from fungal diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the SDHIs, the compound disrupts this pathway, leading to a decrease in ATP production. This lack of energy leads to the death of the fungi .

Pharmacokinetics

Similar compounds have been found to have excellent inhibition activity on phytopathogenic fungi . They also have very low toxicity to plant growth and mammalian cells , suggesting that they may have good bioavailability and low toxicity.

Result of Action

The result of the action of this compound is the death of the fungi. This is due to the disruption of the electron transport chain, which leads to a decrease in ATP production . This lack of energy leads to the death of the fungi, thereby protecting the plants from fungal diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be affected by the presence of other organisms, the pH of the environment, and the temperature . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture

Properties

IUPAC Name

N-(4-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAVUVNBUABCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Reactant of Route 2
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N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Reactant of Route 3
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N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Reactant of Route 4
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Reactant of Route 5
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Reactant of Route 6
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.